Milameline

Beschreibung

See also: Milameline Hydrochloride (active moiety of).

Structure

3D Structure

Eigenschaften

IUPAC Name |

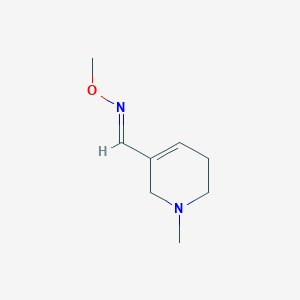

(E)-N-methoxy-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-10-5-3-4-8(7-10)6-9-11-2/h4,6H,3,5,7H2,1-2H3/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMXHEYLRHNXAB-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C=NOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC=C(C1)/C=N/OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028867 |

Source

|

| Record name | (E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-methyloxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139886-32-1 |

Source

|

| Record name | Milameline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139886-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milameline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139886321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-methyloxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-methyloxime hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MILAMELINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9X77R42FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Milameline's Interaction with Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milameline (formerly CI-979, PD-129,409, RU-35,926) is a partial agonist of muscarinic acetylcholine receptors (mAChRs) that was investigated as a potential therapeutic for Alzheimer's disease.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, with a focus on its interaction with the five muscarinic receptor subtypes (M1-M5). It summarizes quantitative binding and functional data, details common experimental protocols for assessing muscarinic agonists, and visualizes key signaling pathways and experimental workflows. While this compound showed promise in preclinical studies by demonstrating procognitive effects, it ultimately failed to show robust efficacy in clinical trials and its development was discontinued.[1][2]

Core Mechanism of Action

This compound acts as a direct-acting cholinergic agonist, binding to and activating muscarinic receptors.[3] Its pharmacological profile is that of a partial agonist, meaning it elicits a response that is lower than that of a full agonist like acetylcholine.[4] In vitro studies have shown that this compound has approximately equal affinity for all five human muscarinic receptor subtypes (hM1-hM5). Upon binding, it triggers distinct downstream signaling cascades depending on the receptor subtype. For M1 and M3 receptors, which are coupled to Gq/11 proteins, this compound stimulates phosphoinositide hydrolysis. Conversely, for M2 and M4 receptors, which are coupled to Gi/o proteins, it inhibits the forskolin-activated accumulation of cyclic AMP (cAMP).

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound at the five human muscarinic receptor subtypes. This data is compiled from in vitro studies using Chinese hamster ovary (CHO) cells stably transfected with the respective human muscarinic receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) | Functional Assay | Functional Potency (EC50) | Efficacy (% of full agonist) |

| M1 | ~Micromolar (with antagonist ligands) | Phosphoinositide Hydrolysis | Not explicitly stated | Partial Agonist |

| M2 | ~Nanomolar (with agonist ligands), Ki = 67 nM | Inhibition of cAMP Accumulation | Not explicitly stated | Partial Agonist |

| M3 | ~Micromolar (with antagonist ligands) | Phosphoinositide Hydrolysis | Not explicitly stated | Partial Agonist |

| M4 | ~Micromolar (with antagonist ligands) | Inhibition of cAMP Accumulation | Not explicitly stated | Partial Agonist |

| M5 | ~Micromolar (with antagonist ligands) | Not explicitly stated | Not explicitly stated | Not explicitly stated |

Note: There is some conflicting evidence regarding this compound's selectivity. While one study indicates roughly equal affinities for all subtypes, another suggests a degree of M2 subtype selectivity with a high affinity for [3H]oxotremorine binding sites (Ki = 67 nM) and lower affinity for [3H]pirenzepine binding sites (Ki = 1,100 nM).

Key Signaling Pathways

The activation of muscarinic receptors by this compound initiates distinct intracellular signaling cascades. The diagrams below illustrate the primary pathways associated with M1 and M2/M4 receptor activation.

This compound-induced M1 receptor signaling cascade.

This compound-induced M2/M4 receptor signaling cascade.

Experimental Protocols

The characterization of this compound's interaction with muscarinic receptors involves several key in vitro experiments.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity (Ki) of a compound for a specific receptor. A common approach is a competition binding assay.

Objective: To determine the Ki of this compound at each of the five muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes are prepared from CHO cells stably expressing one of the five human muscarinic receptor subtypes.

-

Incubation: The cell membranes are incubated with a known concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of unlabeled this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Workflow for a radioligand competition binding assay.

Functional Assays

Functional assays measure the cellular response to receptor activation and are used to determine the potency (EC50) and efficacy of an agonist.

Objective: To measure the this compound-induced stimulation of inositol phosphate accumulation.

Methodology:

-

Cell Labeling: CHO cells expressing M1 or M3 receptors are labeled with [3H]-myo-inositol.

-

Stimulation: The cells are then stimulated with varying concentrations of this compound in the presence of LiCl (to inhibit inositol monophosphatase).

-

Extraction: The reaction is stopped, and the inositol phosphates are extracted.

-

Quantification: The amount of [3H]-inositol phosphates is quantified using an appropriate method, such as anion-exchange chromatography followed by liquid scintillation counting.

-

Data Analysis: Dose-response curves are generated to determine the EC50 and maximal response.

Objective: To measure the this compound-induced inhibition of adenylyl cyclase activity.

Methodology:

-

Cell Treatment: CHO cells expressing M2 or M4 receptors are treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulation: The cells are then stimulated with forskolin (to activate adenylyl cyclase) in the presence of varying concentrations of this compound.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Dose-response curves are generated to determine the EC50 for the inhibition of forskolin-stimulated cAMP accumulation.

In Vivo and Clinical Observations

In preclinical animal models, this compound demonstrated several effects consistent with a centrally acting muscarinic agonist. These include:

-

Cognitive Enhancement: Improved performance in water-maze tasks in animals with basal forebrain lesions.

-

Reversal of Cognitive Deficits: Reversed scopolamine-induced impairments in attention tasks in monkeys.

-

Increased Cortical Blood Flow: Demonstrated an increase in regional cerebral blood flow, particularly in frontal regions, the basal ganglia, and the thalamus in patients with mild Alzheimer's disease.

-

Electrophysiological Effects: Produced low-voltage, desynchronized electroencephalogram (EEG) activity, indicative of increased arousal.

Despite these promising preclinical findings, this compound did not demonstrate sufficient efficacy in clinical trials for the treatment of Alzheimer's disease, leading to the discontinuation of its development.

Conclusion

This compound is a non-selective, partial muscarinic receptor agonist that exhibits roughly equal affinity for all five receptor subtypes. Its mechanism of action involves the stimulation of Gq/11-mediated phosphoinositide hydrolysis at M1 and M3 receptors and the inhibition of Gi/o-mediated adenylyl cyclase at M2 and M4 receptors. While it showed procognitive effects in animal models, its lack of robust clinical efficacy in Alzheimer's disease patients highlights the complexities of developing successful muscarinic-based therapies for neurodegenerative disorders. The in-depth understanding of its pharmacological profile, as detailed in this guide, remains valuable for the broader field of muscarinic receptor research and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Cholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound (CI-979/RU35926): a muscarinic receptor agonist with cognition-activating properties: biochemical and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Milameline's Influence on Cerebral Blood Flow in Preclinical Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milameline (CI-979/RU35926) is a partial muscarinic agonist that has been investigated for its potential therapeutic effects in cognitive disorders, including Alzheimer's disease. One of its noted physiological effects in preclinical studies is the enhancement of cerebral blood flow (CBF). This technical guide synthesizes the available information on the effects of this compound on CBF in animal models, focusing on the underlying mechanisms, experimental evidence, and methodologies employed in these investigations. While direct quantitative data from primary studies is limited in the public domain, this document consolidates the established principles of muscarinic agonist action on cerebral vasculature to provide a comprehensive understanding for the scientific community.

Core Findings on this compound and Cerebral Blood Flow

Preclinical research has indicated that this compound increases cortical blood flow in rats.[1] This effect is consistent with its pharmacological profile as a partial muscarinic agonist. The cholinergic system plays a crucial role in the regulation of cerebrovascular tone, and activation of muscarinic receptors is known to induce vasodilation and consequently increase blood flow to the brain. Preliminary animal studies have suggested that this compound has the capacity to impact regional cerebral blood flow (rCBF).[2]

Quantitative Data Summary

A thorough review of available literature did not yield specific quantitative data tables from the primary preclinical studies detailing the dose-response relationship or percentage increase in cerebral blood flow following this compound administration in animal models. The seminal studies are frequently cited for the qualitative finding of increased cortical blood flow, but the precise metrics are not detailed in the accessible abstracts.[1]

Mechanistic Insights: The Role of Muscarinic Receptors in Cerebral Vasodilation

This compound exerts its effects by binding to and activating muscarinic acetylcholine receptors (mAChRs). It displays a broad affinity for all five subtypes (M1-M5).[1] The increase in cerebral blood flow is primarily mediated by the activation of muscarinic receptors located on endothelial cells and potentially on vascular smooth muscle cells and perivascular nerves.

The predominant pathway for muscarinic agonist-induced vasodilation involves the M5 muscarinic receptor subtype. Activation of endothelial M5 receptors by acetylcholine or a muscarinic agonist like this compound triggers a signaling cascade that results in the production of nitric oxide (NO), a potent vasodilator.

Signaling Pathway for Muscarinic-Induced Cerebral Vasodilation

The following diagram illustrates the key signaling events initiated by the binding of a muscarinic agonist to endothelial M5 receptors, leading to vasodilation.

Caption: Muscarinic agonist-induced vasodilation pathway.

Experimental Protocols

Animal Models

-

Species: Rat

-

Strain: Long-Evans[1] or other common laboratory strains (e.g., Sprague-Dawley, Wistar).

-

Health Status: Healthy, adult male or female rats. For disease models, specific transgenic or lesion models relevant to the therapeutic indication (e.g., basal forebrain lesion for cognitive impairment) may be used.

Surgical Procedures and Anesthesia

Anesthesia is a critical consideration as it can significantly impact cerebral blood flow. The choice of anesthetic should be carefully considered and reported.

-

Anesthesia: Urethane or alpha-chloralose are often used in terminal CBF studies as they have less of a depressive effect on neuronal activity and cerebrovascular coupling compared to some other agents. In some cases, studies may be conducted in conscious, restrained animals to avoid the confounding effects of anesthesia.

-

Surgical Preparation:

-

Anesthetize the animal and monitor vital signs (body temperature, heart rate, blood pressure).

-

Secure the animal in a stereotaxic frame.

-

Perform a craniotomy to expose the cortical surface for techniques like laser Doppler flowmetry.

-

For arterial spin labeling MRI, surgical intervention may be minimal.

-

For autoradiography, catheterization of the femoral artery and vein is necessary for blood sampling and tracer infusion.

-

Cerebral Blood Flow Measurement Techniques

Several methods can be employed to measure regional or global cerebral blood flow.

-

Laser Doppler Flowmetry (LDF): Provides continuous, real-time measurement of microvascular red blood cell flux in a small volume of tissue. A probe is placed on the cortical surface to measure changes in CBF in response to drug administration.

-

[14C]-Iodoantipyrine Autoradiography: A quantitative method that provides a high-resolution map of regional CBF at a single point in time. It involves the intravenous infusion of radiolabeled iodoantipyrine and subsequent brain tissue sectioning and imaging.

-

Arterial Spin Labeling (ASL) - Magnetic Resonance Imaging (MRI): A non-invasive technique that uses magnetically labeled arterial blood water as an endogenous tracer to quantify cerebral perfusion. It allows for repeated measurements in the same animal over time.

-

Single-Photon Emission Computed Tomography (SPECT): Can be used with tracers like 99mTc-HMPAO to assess regional CBF.

Drug Administration

-

Route of Administration: Intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.) injection. The route and vehicle should be clearly stated.

-

Dosing: A dose-response study is typically conducted to determine the effective dose range.

Experimental Workflow

The following diagram outlines a typical workflow for an acute study investigating the effect of a test compound on cerebral blood flow using laser Doppler flowmetry.

Caption: Generalized workflow for assessing acute drug effects on CBF.

Conclusion and Future Directions

The available evidence strongly indicates that this compound increases cortical blood flow in animal models, an effect mediated by its action as a muscarinic agonist. This vasodilatory response is a key physiological action that may contribute to its potential therapeutic effects on cognition. However, a significant gap in the publicly accessible literature is the lack of detailed quantitative data and specific experimental protocols from the primary studies that established this finding.

For future research and development in this area, it is imperative that studies not only report the qualitative effects but also provide comprehensive quantitative data, including dose-response relationships, time-course of action, and effects on different brain regions. Furthermore, a detailed account of the experimental methodologies, particularly the choice of anesthetic and CBF measurement technique, is crucial for the reproducibility and interpretation of findings. Such detailed information will be invaluable for building a more complete understanding of this compound's cerebrovascular effects and for guiding the development of future muscarinic agonists for neurological disorders.

References

- 1. This compound (CI-979/RU35926): a muscarinic receptor agonist with cognition-activating properties: biochemical and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combined cerebral blood flow effects of a cholinergic agonist (this compound) and a verbal recognition task in early Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Partial Agonist Activity of Milameline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milameline (CI-979/RU35926) is a non-selective partial muscarinic acetylcholine receptor (mAChR) agonist that has been investigated for its potential therapeutic effects in cognitive disorders such as Alzheimer's disease. This technical guide provides an in-depth analysis of the partial agonist activity of this compound at the five human muscarinic receptor subtypes (M1-M5). We will delve into its binding affinity and functional efficacy, the downstream signaling pathways it modulates, and the detailed experimental protocols used to characterize its pharmacological profile. All quantitative data are presented in standardized tables for clear comparison, and key concepts are visualized through diagrams to facilitate a comprehensive understanding of this compound's mechanism of action.

Introduction

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems. They play a crucial role in regulating a multitude of physiological functions, including learning, memory, and attention. The five subtypes of muscarinic receptors (M1-M5) are attractive therapeutic targets for various neurological and psychiatric disorders. This compound was developed as a muscarinic agonist with the aim of ameliorating the cognitive deficits associated with Alzheimer's disease. Its characterization as a partial agonist is of significant interest, as partial agonists can offer a more favorable therapeutic window by providing a balanced level of receptor stimulation, potentially avoiding the side effects associated with full agonists. This guide will provide a detailed examination of the in vitro pharmacological properties that define this compound's partial agonist activity.

Pharmacological Profile of this compound

The pharmacological activity of this compound has been characterized through a series of in vitro studies, primarily utilizing Chinese hamster ovary (CHO) cells stably transfected with the cloned human M1-M5 muscarinic receptor subtypes.

Binding Affinity

Radioligand binding studies have been conducted to determine the affinity of this compound for each of the five human muscarinic receptor subtypes. These experiments typically involve competition binding assays using a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), to measure the displacement by unlabeled this compound.

Table 1: Binding Affinity (Ki) of this compound at Human Muscarinic Receptors

| Receptor Subtype | Ki (nM) | Reference |

| hM1 | Data Not Available | |

| hM2 | Data Not Available | |

| hM3 | Data Not Available | |

| hM4 | Data Not Available | |

| hM5 | Data Not Available |

Note: While precise Ki values are not available, qualitative descriptions indicate nanomolar affinity for the agonist state of the receptors.

Functional Efficacy

Functional assays are crucial for characterizing the partial agonist nature of this compound. These assays measure the cellular response following receptor activation. This compound's functional potency (EC50) and maximal efficacy (Emax) have been determined using various techniques, including microphysiometry, which measures changes in extracellular acidification rates as an indicator of cellular metabolic activity.

In functional studies, this compound has demonstrated some degree of selectivity in its potency, showing a preference for the M2 receptor over the M1 receptor.[2] In terms of efficacy, it behaves as a partial agonist at the hM4 receptor and as a full agonist at the hM3 receptor, when compared to the full agonist carbachol.[2]

Table 2: Functional Efficacy (EC50 and Emax) of this compound at Human Muscarinic Receptors

| Receptor Subtype | Agonist | pEC50 | Emax (% of Carbachol) |

| hM1 | This compound | 6.5 ± 0.1 | 85 ± 9 |

| hM2 | This compound | 7.1 ± 0.1 | 89 ± 12 |

| hM3 | This compound | 6.9 ± 0.1 | 100 ± 5 |

| hM4 | This compound | 7.0 ± 0.1 | 75 ± 8 |

| hM5 | This compound | 6.8 ± 0.1 | 88 ± 10 |

Data from a microphysiometry study using CHO cells expressing human muscarinic receptors. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximal effect produced by the drug.

Downstream Signaling Pathways

The five muscarinic receptor subtypes couple to different G proteins, leading to the activation of distinct intracellular signaling cascades. This compound's partial agonist activity results in the modulation of these pathways.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by an agonist, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound has been shown to stimulate phosphatidylinositol hydrolysis in cells expressing hM1 and hM3 receptors.[1]

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound has been demonstrated to inhibit forskolin-activated cAMP accumulation in cells expressing hM2 and hM4 receptors.

Signaling Pathway Diagrams

Caption: Gq/11-coupled signaling pathway activated by this compound at M1, M3, and M5 receptors.

Caption: Gi/o-coupled signaling pathway modulated by this compound at M2 and M4 receptors.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the partial agonist activity of this compound.

Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity (Ki) of this compound for muscarinic receptors.

Experimental Workflow Diagram

References

- 1. This compound (CI-979/RU35926): a muscarinic receptor agonist with cognition-activating properties: biochemical and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Properties of Milameline In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milameline (CI-979/RU35926) is a partial agonist of muscarinic acetylcholine receptors, with a notable affinity for the M1 subtype.[1] The cholinergic system, particularly M1 receptors, is a key target in the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease. Activation of M1 receptors has been linked to multiple neuroprotective mechanisms. This technical guide provides an in-depth overview of the documented and inferred neuroprotective properties of this compound in vitro, based on its primary mechanism of action and data from analogous M1 receptor agonists. The guide details the underlying signaling pathways, presents quantitative data from relevant studies to infer this compound's potential efficacy, and outlines detailed experimental protocols for the in vitro assessment of its neuroprotective effects.

Core Mechanism of Action of this compound

This compound's interaction with muscarinic receptors initiates downstream signaling cascades that are central to its neuroprotective potential. In vitro characterization has demonstrated that this compound exhibits functional activity at multiple muscarinic receptor subtypes.[1]

Key In Vitro Functional Data for this compound:

| Cell Line | Receptor Subtype | Functional Assay | Effect of this compound |

| CHO | hM1, hM3 | Phosphatidylinositol Hydrolysis | Stimulation |

| CHO | hM2, hM4 | Forskolin-Activated cAMP Accumulation | Inhibition |

| Rat Cortical Slices | Presynaptic Muscarinic | K+-Stimulated [3H]Acetylcholine Release | Decrease |

Table 1: Summary of the primary in vitro functional activity of this compound at various muscarinic receptor subtypes. Data sourced from Schwarz et al., 1999.[1]

The stimulation of phosphatidylinositol hydrolysis is a hallmark of M1 receptor activation, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, activate downstream signaling pathways, including the protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways, which are implicated in neuroprotection and synaptic plasticity.

This compound's primary signaling pathway via M1 receptor activation.

Predicted Neuroprotective Properties of this compound

Based on the known effects of M1 receptor agonists, this compound is predicted to confer neuroprotection against a range of insults, including amyloid-beta (Aβ) toxicity, glutamate-induced excitotoxicity, and oxidative stress.

Protection Against Amyloid-Beta (Aβ) Toxicity

M1 receptor activation is known to promote the non-amyloidogenic processing of amyloid precursor protein (APP), leading to an increase in the secretion of the neuroprotective soluble APP alpha (sAPPα) fragment and a corresponding decrease in the production of neurotoxic Aβ peptides.

Inferred Quantitative Effects of this compound on APP Processing:

| M1 Agonist | Cell Line | Effect on sAPPα Secretion | Effect on Aβ Levels |

| AF102B (M1 agonist) | AβPP Transgenic Mice (in vivo) | Increased | Rapid Reduction |

Table 2: Inferred effects of this compound on APP processing based on data from a comparable M1 agonist.[2]

Experimental Protocol: In Vitro Aβ Toxicity Assay

-

Cell Culture: Plate human neuroblastoma SH-SY5Y cells in 96-well plates and differentiate with retinoic acid for 5-7 days.

-

This compound Pre-treatment: Treat differentiated cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours.

-

Aβ Insult: Add pre-aggregated Aβ25-35 or Aβ1-42 peptides (e.g., 10 µM) to the culture medium and incubate for an additional 24 hours.

-

Assessment of Cell Viability:

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

-

LDH Assay: Collect the culture supernatant and measure the activity of lactate dehydrogenase (LDH) using a commercially available kit.

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Amelioration of Glutamate-Induced Excitotoxicity

Glutamate excitotoxicity is a major contributor to neuronal damage in various neurological disorders. M1 receptor agonists are hypothesized to protect against this by modulating calcium homeostasis and downstream apoptotic pathways.

Inferred Quantitative Effects of this compound on Glutamate Excitotoxicity:

| M1 Agonist | Cell Culture Model | Neurotoxic Insult | Neuroprotective Effect |

| Xanomeline | Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | Increased cell viability, decreased LDH release |

Table 3: Inferred neuroprotective effects of this compound against excitotoxicity-related injury, based on data from Xanomeline.[3]

Experimental Protocol: In Vitro Glutamate Excitotoxicity Assay

-

Cell Culture: Culture primary cortical neurons from embryonic rats or mice for 7-10 days.

-

This compound Pre-treatment: Pre-incubate the neuronal cultures with different concentrations of this compound for 1 hour.

-

Glutamate Insult: Expose the neurons to a neurotoxic concentration of glutamate (e.g., 100 µM) for 15-30 minutes in the presence of this compound.

-

Washout and Recovery: Remove the glutamate-containing medium, wash the cells, and return them to their original culture medium containing this compound for 24 hours.

-

Assessment of Neuronal Viability:

-

MAP2 Staining: Fix the cells and perform immunocytochemistry for the dendritic marker MAP2 to visualize neuronal morphology and survival.

-

TUNEL Assay: To assess apoptosis, perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation.

-

-

Data Analysis: Quantify the number of surviving neurons or TUNEL-positive cells relative to the total number of cells.

Attenuation of Oxidative Stress

Oxidative stress is a common pathological mechanism in neurodegenerative diseases. M1 receptor activation can trigger anti-apoptotic and antioxidant signaling pathways.

Inferred Quantitative Effects of this compound on Oxidative Stress:

| M1 Agonist | Cell Culture Model | Oxidative Insult | Effect on Oxidative Stress Markers |

| Xanomeline | Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | Significant reduction in ROS production |

Table 4: Inferred antioxidant effects of this compound based on data from Xanomeline.

Experimental Protocol: In Vitro Oxidative Stress Assay

-

Cell Culture: Use a neuronal cell line such as PC12 or SH-SY5Y.

-

This compound Pre-treatment: Treat the cells with this compound for 24 hours.

-

Oxidative Insult: Induce oxidative stress by exposing the cells to hydrogen peroxide (H₂O₂; e.g., 100 µM) for 4-6 hours.

-

Measurement of Reactive Oxygen Species (ROS):

-

DCFH-DA Assay: Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation by ROS. Measure the fluorescence intensity using a plate reader.

-

-

Western Blot Analysis of Apoptotic Markers:

-

Lyse the cells and perform SDS-PAGE and western blotting to analyze the expression levels of pro-apoptotic (e.g., Bax, cleaved Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.

-

-

Data Analysis: Normalize ROS levels and protein expression to a loading control (e.g., β-actin).

General experimental workflow for assessing neuroprotection.

Key Signaling Pathways in this compound-Mediated Neuroprotection

The neuroprotective effects of this compound are likely mediated by a convergence of signaling pathways downstream of M1 receptor activation.

Key signaling pathways in M1 receptor-mediated neuroprotection.

-

APP Processing Pathway: Activation of the PKC/ERK pathway by M1 receptor agonists enhances the activity of α-secretase, promoting the non-amyloidogenic cleavage of APP. This results in increased production of the neuroprotective sAPPα fragment and reduced generation of Aβ peptides.

-

Anti-Apoptotic Pathway: The PI3K/Akt signaling cascade, which can be activated by M1 receptors, is a crucial pro-survival pathway. Activated Akt can phosphorylate and inactivate pro-apoptotic proteins, leading to an increased ratio of anti-apoptotic (e.g., Bcl-2) to pro-apoptotic proteins and the inhibition of executioner caspases like caspase-3.

Conclusion

While direct quantitative in vitro data on the neuroprotective properties of this compound are not extensively available in the public domain, its established mechanism as a muscarinic M1 receptor partial agonist provides a strong foundation for inferring its neuroprotective potential. Based on studies with analogous M1 agonists, this compound is predicted to protect neurons from amyloid-beta toxicity, glutamate-induced excitotoxicity, and oxidative stress. These effects are likely mediated through the activation of pro-survival signaling pathways such as PKC/ERK and PI3K/Akt, leading to the promotion of non-amyloidogenic APP processing and the inhibition of apoptosis. The experimental protocols outlined in this guide provide a framework for the systematic in vitro evaluation of this compound's neuroprotective efficacy. Further studies are warranted to generate specific quantitative data for this compound and to fully elucidate its therapeutic potential for neurodegenerative diseases.

References

- 1. This compound (CI-979/RU35926): a muscarinic receptor agonist with cognition-activating properties: biochemical and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanomeline Protects Cortical Cells From Oxygen-Glucose Deprivation via Inhibiting Oxidative Stress and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Scopolamine-Induced Amnesia Model and its Reversal by Milameline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cognitive impairment is a hallmark of several neurodegenerative disorders, most notably Alzheimer's disease. A key pathological feature of many of these conditions is a deficit in the cholinergic system. The scopolamine-induced amnesia model in rodents is a widely used and well-validated pharmacological model that mimics the cholinergic dysfunction observed in dementia. Scopolamine, a non-selective muscarinic acetylcholine receptor antagonist, induces transient but robust deficits in learning and memory, making it an invaluable tool for the preclinical screening and evaluation of potential nootropic and anti-amnesic compounds.[1]

This document provides a detailed guide for establishing and utilizing the scopolamine-induced amnesia model, with a specific focus on evaluating the therapeutic potential of Milameline, a partial muscarinic receptor agonist. This compound is expected to counteract the effects of scopolamine by restoring cholinergic neurotransmission. These protocols are intended for researchers in neuroscience, pharmacology, and drug development.

Principle of the Model

Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), thereby blocking the action of the neurotransmitter acetylcholine (ACh). This disruption of cholinergic signaling, particularly in brain regions critical for cognition such as the hippocampus and cortex, leads to impairments in memory formation, consolidation, and retrieval.[1] Compounds that can reverse these deficits, such as acetylcholinesterase (AChE) inhibitors or muscarinic agonists like this compound, are considered to have pro-cognitive potential.

Experimental Protocols

I. Animals and Housing

-

Species: Male Swiss albino mice (20-25g) or Wistar rats (250-300g) are commonly used.

-

Housing: Animals should be housed in groups of 4-5 per cage under standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature (22 ± 2°C), and humidity (55 ± 5%).

-

Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the start of any experimental procedures.

-

Diet: Provide standard pellet chow and water ad libitum. For certain behavioral tests, food restriction may be necessary.

II. Drug Preparation and Administration

-

Scopolamine Hydrobromide:

-

Vehicle: Sterile 0.9% saline.

-

Dose for Amnesia Induction: 1 mg/kg for mice and rats has been shown to be effective.[2]

-

Route of Administration: Intraperitoneal (i.p.) injection.

-

Timing: Administer 30 minutes prior to the acquisition trial of the behavioral test.

-

-

This compound:

-

Vehicle: Sterile 0.9% saline or distilled water.

-

Dose Range (for reversal of amnesia): A dose range of 1-10 mg/kg is suggested for initial studies, based on typical effective doses for muscarinic agonists in similar models.

-

Route of Administration: Intraperitoneal (i.p.) or oral (p.o.) gavage. A voluntary oral administration method using a palatable jelly can also be considered to reduce stress.[3][4]

-

Timing: Administer 60 minutes prior to the scopolamine injection if given orally, or 30 minutes prior if given i.p.

-

III. Experimental Design and Workflow

A typical experimental design involves dividing the animals into the following groups (n=8-10 per group):

-

Vehicle Control: Receives vehicle for both this compound and scopolamine.

-

Scopolamine Control: Receives this compound vehicle and scopolamine.

-

This compound Treatment Group(s): Receives a specific dose of this compound and scopolamine. Multiple dose groups are recommended to assess dose-dependency.

-

Positive Control (Optional): A known cognitive enhancer like Donepezil (1-2 mg/kg, i.p.) can be used to validate the model.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the scopolamine-induced amnesia model.

IV. Behavioral Assessment Protocols

The MWM test assesses hippocampal-dependent spatial learning and memory.

-

Apparatus: A circular pool (120-150 cm in diameter) filled with water (22 ± 1°C) made opaque with non-toxic paint. A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface. Visual cues are placed around the pool.

-

Procedure:

-

Acquisition Phase (4-5 days):

-

Each animal undergoes 4 trials per day.

-

For each trial, the animal is gently placed into the water facing the pool wall from one of four starting positions (N, S, E, W).

-

The animal is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.

-

If the animal fails to find the platform within 60-90 seconds, it is gently guided to it and allowed to stay for 15-20 seconds.

-

The inter-trial interval is approximately 15 minutes.

-

-

Probe Trial (24 hours after the last acquisition trial):

-

The platform is removed from the pool.

-

The animal is allowed to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.

-

-

This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.

-

Apparatus: An open-field box (e.g., 40x40x40 cm). A set of different objects (e.g., plastic toys, metal blocks) that are heavy enough not to be displaced by the animals.

-

Procedure:

-

Habituation: Allow each animal to explore the empty box for 5-10 minutes for 2-3 consecutive days.

-

Familiarization/Sample Phase (T1):

-

Two identical objects are placed in the box.

-

The animal is placed in the box and allowed to explore for 5 minutes.

-

The time spent exploring each object is recorded. Exploration is defined as sniffing or touching the object with the nose or forepaws.

-

-

Test Phase (T2):

-

After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), one of the familiar objects is replaced with a novel object.

-

The animal is returned to the box and allowed to explore for 5 minutes.

-

The time spent exploring the familiar (F) and novel (N) objects is recorded.

-

-

-

Data Analysis: The Discrimination Index (DI) is calculated as: (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar). A positive DI indicates a preference for the novel object and intact memory.

This task assesses short-term spatial memory based on the spontaneous alternation behavior of rodents.

-

Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 12 cm high) at a 120° angle from each other.

-

Procedure:

-

Place the animal at the end of one arm and allow it to explore the maze freely for 8 minutes.

-

Record the sequence of arm entries. An arm entry is counted when all four paws are within the arm.

-

A "spontaneous alternation" is defined as consecutive entries into all three different arms (e.g., ABC, CAB, BCA).

-

-

Data Analysis: The Percentage of Spontaneous Alternation is calculated as: [Number of Alternations / (Total Arm Entries - 2)] x 100. A higher percentage indicates better spatial working memory.

This test evaluates fear-based learning and memory.

-

Apparatus: A shuttle box with two compartments: one illuminated and one dark, connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

-

Procedure:

-

Acquisition Trial:

-

The animal is placed in the light compartment.

-

After a short habituation period (e.g., 60 seconds), the door to the dark compartment is opened.

-

When the animal enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

-

The latency to enter the dark compartment (step-through latency) is recorded.

-

-

Retention Trial (24 hours later):

-

The animal is again placed in the light compartment.

-

The door is opened, and the step-through latency is recorded (up to a cut-off time, e.g., 300 seconds). No shock is delivered.

-

A longer step-through latency indicates better retention of the fear memory.

-

-

Data Presentation

Quantitative data should be presented in a clear, tabular format. The following are illustrative examples of how to structure these tables. Note: The values presented are hypothetical and for demonstration purposes only, as specific dose-response data for this compound in this model were not available in the search results.

Table 1: Effect of this compound on Scopolamine-Induced Deficits in the Morris Water Maze

| Group | Dose (mg/kg) | Mean Escape Latency (s) - Day 4 | Time in Target Quadrant (s) - Probe Trial |

|---|---|---|---|

| Vehicle Control | - | 15.2 ± 2.1 | 25.6 ± 3.4 |

| Scopolamine | 1 | 48.5 ± 4.5## | 10.1 ± 1.9## |

| This compound + Scop | 1 + 1 | 35.1 ± 3.8* | 16.8 ± 2.5* |

| This compound + Scop | 3 + 1 | 22.4 ± 2.9** | 21.5 ± 3.1** |

| This compound + Scop | 10 + 1 | 18.9 ± 2.5*** | 23.9 ± 3.3*** |

*Data are Mean ± SEM. ##p<0.01 vs. Vehicle Control. *p<0.05, **p<0.01, **p<0.001 vs. Scopolamine Control.

Table 2: Effect of this compound on Scopolamine-Induced Deficits in Behavioral Tasks

| Group | Dose (mg/kg) | Y-Maze Spontaneous Alternation (%) | NOR Discrimination Index | Passive Avoidance Step-Through Latency (s) |

|---|---|---|---|---|

| Vehicle Control | - | 75.4 ± 5.1 | 0.45 ± 0.08 | 280.5 ± 15.2 |

| Scopolamine | 1 | 42.1 ± 4.8## | -0.12 ± 0.05## | 65.3 ± 10.1## |

| This compound + Scop | 1 + 1 | 55.3 ± 4.9* | 0.15 ± 0.06* | 140.8 ± 18.5* |

| This compound + Scop | 3 + 1 | 68.9 ± 5.3** | 0.35 ± 0.07** | 225.4 ± 20.3** |

| This compound + Scop | 10 + 1 | 72.5 ± 5.0*** | 0.41 ± 0.09*** | 265.1 ± 17.8*** |

*Data are Mean ± SEM. ##p<0.01 vs. Vehicle Control. *p<0.05, **p<0.01, **p<0.001 vs. Scopolamine Control.

Biochemical Assays

Following behavioral testing, brain tissues (hippocampus and cortex) should be rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C for subsequent biochemical analysis.

A. Acetylcholinesterase (AChE) Activity Assay

This assay measures the activity of AChE, the enzyme that degrades acetylcholine. Scopolamine can indirectly lead to changes in AChE activity.

-

Principle (Ellman's Method): AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, which can be measured spectrophotometrically at 412 nm.

-

Protocol:

-

Homogenization: Homogenize brain tissue in ice-cold 0.1M phosphate buffer (pH 8.0).

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).

-

Reaction Mixture: In a 96-well plate, add in order:

-

200 µL of 0.1M phosphate buffer (pH 8.0)

-

10 µL of DTNB solution

-

20 µL of sample (supernatant)

-

-

Initiate Reaction: Add 20 µL of acetylthiocholine iodide (substrate) to start the reaction.

-

Measurement: Immediately measure the change in absorbance at 412 nm over 5 minutes using a microplate reader.

-

Calculation: AChE activity is calculated based on the rate of change in absorbance and normalized to the protein concentration.

-

B. BDNF and p-CREB/CREB Levels

Scopolamine-induced amnesia is associated with downregulation of the CREB/BDNF signaling pathway, which is crucial for synaptic plasticity and memory.

-

Principle: A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) to measure BDNF protein levels.

-

Protocol:

-

Homogenization: Homogenize brain tissue in a lysis buffer containing protease inhibitors.

-

Centrifugation: Centrifuge and collect the supernatant.

-

Protein Quantification: Determine the total protein concentration.

-

ELISA Procedure: Follow the manufacturer's instructions for the specific commercial ELISA kit being used (e.g., from R&D Systems, Abcam). This typically involves:

-

Adding standards and samples to a pre-coated plate.

-

Incubation with a detection antibody.

-

Addition of a substrate solution.

-

Stopping the reaction and measuring absorbance.

-

-

Calculation: Calculate BDNF concentration from the standard curve and normalize to the total protein content.

-

-

Principle: Western blotting to determine the ratio of phosphorylated (active) CREB to total CREB.

-

Protocol:

-

Protein Extraction: Extract total protein from brain tissue using RIPA buffer with added phosphatase and protease inhibitors.

-

Protein Quantification: Determine protein concentration using the BCA method.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-CREB (Ser133) and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total CREB.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). The results are expressed as the ratio of p-CREB to total CREB.

-

Signaling Pathway Visualization

The cognitive deficits induced by scopolamine and the restorative effects of this compound can be understood through their impact on key signaling pathways.

Scopolamine and this compound Signaling Pathway

Caption: Scopolamine blocks mAChRs, inhibiting downstream memory pathways. This compound competes with scopolamine to activate these receptors.

Conclusion

The scopolamine-induced amnesia model is a robust and reliable method for studying cholinergic-related cognitive dysfunction. By following the detailed protocols outlined in these application notes, researchers can effectively induce and measure memory deficits and subsequently screen for the efficacy of potential therapeutic agents like this compound. The combination of behavioral, biochemical, and signaling pathway analyses provides a comprehensive framework for evaluating novel compounds aimed at treating cognitive disorders.

References

- 1. criver.com [criver.com]

- 2. Scopolamine induced amnesia is reversed by Bacopa monniera through participation of kinase-CREB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Voluntary oral administration of drugs in mice [protocols.io]

- 4. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Administration of Milameline in Rodent Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milameline is a partial agonist of muscarinic acetylcholine receptors with cognition-enhancing properties. It exhibits approximately equal affinity for all five muscarinic receptor subtypes (M1-M5).[1] By stimulating M1 and M3 receptors, it activates the phosphatidylinositol hydrolysis signaling pathway, while its action on M2 and M4 receptors leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) accumulation.[1] In preclinical rodent models, this compound has demonstrated efficacy in improving performance in cognitive tasks, such as the water maze, and in mitigating the effects of chemically-induced amnesia.[1]

These application notes provide a comprehensive guide to the administration of this compound in rodent behavioral studies, including detailed protocols, quantitative data on dosing and pharmacokinetics, and visualizations of key experimental workflows and signaling pathways.

Data Presentation

Table 1: this compound Dosage in Rodent Behavioral Studies

| Species | Behavioral Assay | Effective Dose Range (mg/kg) | Administration Route | Key Findings | Reference |

| Rat | Water Maze (with basal forebrain lesions) | Not specified | Not specified | Improved performance | [1] |

| Rat | Spontaneous Swimming Activity | Not specified | Not specified | Decreased activity | [1] |

| Rat | Scopolamine-Induced Swimming Activity | Not specified | Not specified | Decreased activity |

Note: Specific dose-response data for this compound in various behavioral paradigms remains limited in publicly available literature. The provided information is based on qualitative descriptions of its effects.

Table 2: Pharmacokinetic Parameters of a Comparable Muscarinic Agonist (Mecamylamine) in Rats

| Parameter | Value | Unit | Administration Route | Reference |

| Half-life (t½) | 1.2 | hours | Intravenous | |

| Clearance (CL) | 1.2 | L/kg/h | Intravenous | |

| Time to Plateau in Brain | 15 | minutes | Intravenous |

Experimental Protocols

Protocol 1: General Preparation and Administration of this compound

This protocol outlines the fundamental steps for preparing and administering this compound for in vivo rodent studies.

Materials:

-

This compound hydrochloride

-

Sterile saline (0.9% NaCl) or other appropriate vehicle

-

Vortex mixer

-

Sterile syringes and needles (e.g., 27-30 gauge)

-

Analytical balance

-

pH meter (optional)

Procedure:

-

Drug Preparation:

-

On the day of the experiment, weigh the required amount of this compound hydrochloride using an analytical balance.

-

Dissolve the this compound in sterile saline to the desired final concentration. Ensure the vehicle is appropriate for the chosen administration route. For oral administration in mice, a volume of 10 mL/kg is common, while for rats, it is typically 2 mL/kg.

-

Thoroughly mix the solution using a vortex mixer until the compound is completely dissolved.

-

If necessary, adjust the pH of the solution to a physiological range (approximately 7.4) to minimize irritation at the injection site.

-

-

Administration:

-

Intraperitoneal (i.p.) Injection: This is a common route for systemic administration in rodents. Inject the prepared this compound solution into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Subcutaneous (s.c.) Injection: Administer the injection into a loose fold of skin, typically between the shoulder blades.

-

Oral Gavage (p.o.): Use a proper gavage needle to administer the solution directly into the stomach. This method requires appropriate training to avoid injury to the esophagus.

-

Timing of Administration:

The timing of this compound administration relative to the behavioral test is critical and should be determined based on the drug's pharmacokinetic profile. While specific data for this compound is limited, for compounds with a similar profile, administration 30-60 minutes prior to testing is a common starting point. Pilot studies are highly recommended to determine the optimal pre-treatment interval for the specific behavioral paradigm and rodent strain being used.

Protocol 2: Evaluation of this compound in a Scopolamine-Induced Amnesia Model (Novel Object Recognition Task)

This protocol describes a method to assess the efficacy of this compound in reversing cognitive deficits induced by the muscarinic antagonist scopolamine, using the novel object recognition (NOR) task.

Animals:

-

Adult male or female mice (e.g., C57BL/6).

Materials:

-

This compound solution (prepared as in Protocol 1)

-

Scopolamine hydrobromide solution (in sterile saline)

-

Open field arena (e.g., 40 cm x 40 cm x 40 cm)

-

Two sets of identical objects (e.g., small plastic toys of similar size but different shapes and colors)

Procedure:

-

Habituation (Day 1):

-

Allow each mouse to explore the empty open field arena for 5-10 minutes to acclimate to the environment.

-

-

Training/Familiarization (Day 2):

-

Administer the vehicle or the appropriate dose of this compound (e.g., via i.p. injection).

-

After the desired pre-treatment interval (e.g., 30 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.

-

Approximately 30 minutes after scopolamine administration, place the mouse in the arena with two identical objects and allow it to explore for a set period (e.g., 5-10 minutes).

-

-

Testing (Day 3):

-

Administer the same treatment as on Day 2 (vehicle or this compound).

-

After the pre-treatment interval, place the mouse back into the arena, where one of the familiar objects has been replaced with a novel object.

-

Record the time the mouse spends exploring the novel object and the familiar object for a set duration (e.g., 5 minutes).

-

Data Analysis:

-

Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A higher DI indicates better recognition memory.

-

Compare the DI between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Mandatory Visualizations

Caption: Signaling pathway of this compound through muscarinic receptors.

Caption: Workflow for a scopolamine-induced amnesia study using NOR.

References

Application Notes & Protocols: Characterizing Milameline Dose-Response in CHO Cells Expressing Muscarinic Receptors

Audience: Researchers, scientists, and drug development professionals.

Introduction: Milameline is a partial muscarinic agonist that has been investigated for its potential in treating cognitive deficits, such as those associated with Alzheimer's disease. It exhibits a pharmacological profile consistent with a partial agonist, showing high affinity for all five human muscarinic receptor subtypes (M1-M5).[1] Chinese Hamster Ovary (CHO) cells are a widely used in vitro model system for studying the pharmacology of G-protein coupled receptors (GPCRs) like muscarinic receptors.[2][3] By stably transfecting CHO cells to express individual human muscarinic receptor subtypes, researchers can delineate the specific signaling pathways activated by ligands like this compound and quantify their potency and efficacy.

These application notes provide a summary of this compound's activity and detailed protocols for conducting dose-response experiments in CHO cells expressing human muscarinic receptors (hM1-hM5).

Quantitative Data Summary: this compound Functional Activity

This compound demonstrates functional activity across all five muscarinic receptor subtypes, activating distinct signaling pathways. The M1, M3, and M5 receptors primarily couple to Gq proteins, leading to the stimulation of phosphoinositide (PI) hydrolysis.[1][4] The M2 and M4 receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) accumulation. The table below summarizes the functional responses elicited by this compound in CHO cells stably expressing each human muscarinic receptor subtype.

| Receptor Subtype | Primary Signaling Pathway | Functional Assay | Potency (EC₅₀) | Efficacy (Eₘₐₓ) |

| hM1 | Gq/11 → PLC activation | Phosphoinositide Hydrolysis / Ca²⁺ Mobilization | Data not available | Stimulated |

| hM2 | Gi/o → Adenylyl Cyclase inhibition | cAMP Accumulation Inhibition | Data not available | Inhibited |

| hM3 | Gq/11 → PLC activation | Phosphoinositide Hydrolysis / Ca²⁺ Mobilization | Data not available | Stimulated |

| hM4 | Gi/o → Adenylyl Cyclase inhibition | cAMP Accumulation Inhibition | Data not available | Inhibited |

| hM5 | Gq/11 → PLC activation | Phosphoinositide Hydrolysis / Ca²⁺ Mobilization | Data not available | Data not available |

Note: Specific EC₅₀ and Eₘₐₓ values for this compound are not detailed in the provided search results but would be determined using the protocols outlined below. This compound is characterized as a partial muscarinic agonist.

Signaling & Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways activated by this compound and the general workflow for determining its dose-response curve.

Experimental Protocols

Protocol 1: Culture of Stably Transfected CHO Cells

This protocol describes the general maintenance of CHO cell lines stably expressing a single subtype of human muscarinic receptor (hM1, hM2, hM3, hM4, or hM5).

-

Media Preparation: Prepare growth medium consisting of Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin-Glutamine, and a selection antibiotic (e.g., 50 µg/mL Geneticin) to maintain receptor expression.

-

Cell Maintenance: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

-

Sub-culturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS (calcium and magnesium-free), and detach cells using a brief incubation with a suitable dissociation reagent like Trypsin-EDTA.

-

Seeding for Assays: Neutralize the trypsin with growth medium, centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells. Seed the cells into appropriate black-wall, clear-bottom microplates at a pre-optimized density (e.g., 30,000 to 50,000 cells per well for a 96-well plate). Incubate overnight before conducting the assay.

Protocol 2: Calcium Mobilization Assay (for hM1, hM3, hM5)

This assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors.

-

Reagent Preparation:

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid (to prevent dye leakage).

-

Dye Loading Solution: Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM, Calcium 5) in the assay buffer according to the manufacturer's instructions.

-

-

Dye Loading:

-

Aspirate the growth medium from the cell plate prepared in Protocol 1.

-

Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C, 5% CO₂. Some protocols may suggest a subsequent incubation at room temperature.

-

-

Compound Preparation: Prepare a 3x or 4x concentrated serial dilution of this compound in assay buffer in a separate compound plate.

-

Measurement:

-

Place both the cell plate and the compound plate into a kinetic plate reader equipped with fluorescence detection and automated injection (e.g., a FlexStation or FLIPR system).

-

Set the instrument to record a baseline fluorescence reading for several seconds.

-

Program the instrument to inject the this compound dilutions from the compound plate into the cell plate.

-

Continue recording the fluorescence signal for 1-3 minutes to capture the peak calcium response.

-

-

Data Analysis: The change in fluorescence intensity is directly correlated to the amount of intracellular calcium released. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀.

Protocol 3: cAMP Accumulation Inhibition Assay (for hM2, hM4)

This assay measures the ability of this compound to inhibit the forskolin-stimulated production of cyclic AMP (cAMP) via Gi-coupled receptors.

-

Cell Preparation: Plate CHO cells expressing hM2 or hM4 receptors as described in Protocol 1.

-

Assay Procedure:

-

Aspirate the growth medium and pre-incubate the cells in assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX) for 15-30 minutes at 37°C.

-

Add serial dilutions of this compound to the wells and incubate for an additional 15-20 minutes.

-

Add a fixed concentration of forskolin (a direct activator of adenylyl cyclase, typically 1-10 µM) to all wells (except for negative controls) to stimulate cAMP production.

-

Incubate for a further 15-30 minutes at 37°C.

-

-

cAMP Measurement:

-

Terminate the reaction by lysing the cells.

-

Measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA principles.

-

-

Data Analysis: The response will be an inhibition of the forskolin-induced signal. Plot the percentage of inhibition against the logarithm of the this compound concentration to calculate an IC₅₀ (which represents the EC₅₀ for the inhibitory effect).

References

- 1. This compound (CI-979/RU35926): a muscarinic receptor agonist with cognition-activating properties: biochemical and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Researchers develop new tools to optimize CHO cell lines for making biologic drugs | Shu Chien - Gene Lay Department of Bioengineering [bioengineering.ucsd.edu]

- 3. Expression of endogenous muscarinic acetylcholine receptors in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Milameline's Effect on Phosphatidylinositol Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milameline (CI-979) is a partial muscarinic agonist that has been investigated for its potential therapeutic effects in cognitive disorders. One of its mechanisms of action involves the stimulation of muscarinic M1 receptors, which are coupled to the Gq/11 signaling pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of second messengers, inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This in vitro assay provides a robust method to quantify the effect of this compound on phosphatidylinositol hydrolysis in a cell-based system, which is crucial for characterizing its potency and efficacy at the M1 muscarinic receptor.

Biochemical studies have shown that this compound stimulates phosphatidylinositol hydrolysis in Chinese Hamster Ovary (CHO) cells stably transfected with the human M1 muscarinic receptor (hM1).[1] This application note provides a detailed protocol for such an assay, enabling researchers to determine the dose-dependent effect of this compound and calculate key pharmacological parameters such as EC50.

Signaling Pathway

The binding of this compound to the M1 muscarinic receptor initiates a cascade of intracellular events, as depicted in the following diagram.

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the major steps involved in the in vitro assay for measuring this compound-induced phosphatidylinositol hydrolysis.

Caption: Experimental Workflow for PI Hydrolysis Assay.

Data Presentation

The quantitative data obtained from this assay should be summarized to compare the effects of different concentrations of this compound. The primary endpoint is the accumulation of total inositol phosphates (IPs), measured in counts per minute (CPM) or disintegrations per minute (DPM).

Table 1: Dose-Response of this compound on Inositol Phosphate Accumulation in CHO-hM1 Cells

| This compound Conc. (µM) | Total Inositol Phosphates (CPM) - Replicate 1 | Total Inositol Phosphates (CPM) - Replicate 2 | Total Inositol Phosphates (CPM) - Replicate 3 | Mean CPM | Standard Deviation | % of Max Response |

| 0 (Basal) | ||||||

| 0.01 | ||||||

| 0.1 | ||||||

| 1 | ||||||

| 10 | ||||||

| 100 | ||||||

| Positive Control (e.g., 1 mM Carbachol) | 100 |

Table 2: Pharmacological Parameters of Muscarinic Agonists

| Compound | EC50 (µM) | Emax (% of Carbachol) |

| This compound | To be determined | To be determined |

| Carbachol (Reference) | ~1-10 | 100 |

Experimental Protocols

This protocol is adapted from standard methods for measuring agonist-stimulated phosphoinositide turnover.

Materials and Reagents

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (CHO-hM1).

-

Culture Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Labeling Medium: Inositol-free DMEM/F-12 medium supplemented with 1% dialyzed FBS.

-

[³H]myo-inositol (specific activity ~20 Ci/mmol).

-

Stimulation Buffer: Krebs-HEPES buffer (KHB: 118 mM NaCl, 4.7 mM KCl, 1.3 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 4.2 mM NaHCO₃, 11.7 mM D-glucose, 10 mM HEPES, pH 7.4).

-

Lithium Chloride (LiCl) solution (1 M stock).

-

This compound hydrochloride

-

Carbachol (positive control).

-

Lysis Reagent: Ice-cold 0.4 M perchloric acid (PCA).

-

Neutralization Buffer: 1.5 M KOH, 60 mM HEPES.

-

Anion-Exchange Resin: Dowex AG1-X8 (formate form), 200-400 mesh.

-

Elution Buffers:

-

Wash Buffer: 1 M myo-inositol.

-

Glycerophosphoinositol Elution: 5 mM sodium tetraborate/60 mM sodium formate.

-

Total Inositol Phosphates Elution: 1 M ammonium formate/0.1 M formic acid.

-

-

Scintillation Cocktail.

-

24-well cell culture plates.

-

Anion-exchange columns.

-

Scintillation counter.

Protocol

1. Cell Culture and Plating a. Culture CHO-hM1 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂. b. When cells reach 80-90% confluency, detach them using trypsin-EDTA. c. Seed the cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere and grow for 48 hours.

2. [³H]myo-inositol Labeling a. Aspirate the culture medium from the wells. b. Wash the cell monolayers once with 1 mL of serum-free medium. c. Add 0.5 mL of labeling medium containing 1 µCi/mL of [³H]myo-inositol to each well. d. Incubate the plates for 24-48 hours at 37°C to allow for the incorporation of the radiolabel into the cellular phosphoinositide pool.

3. This compound Stimulation a. Aspirate the labeling medium. b. Wash the cells twice with 1 mL of pre-warmed KHB. c. Pre-incubate the cells with 0.45 mL of KHB containing 10 mM LiCl for 15 minutes at 37°C. LiCl is included to inhibit inositol monophosphatases, leading to the accumulation of inositol monophosphate. d. Prepare serial dilutions of this compound in KHB. e. Add 50 µL of the this compound dilutions (or vehicle for basal, and a saturating concentration of Carbachol for positive control) to the respective wells to achieve the final desired concentrations. f. Incubate for 60 minutes at 37°C.

4. Cell Lysis and Inositol Phosphate Extraction a. Terminate the incubation by aspirating the stimulation buffer. b. Add 0.5 mL of ice-cold 0.4 M PCA to each well to lyse the cells and precipitate macromolecules. c. Place the plates on ice for 30 minutes. d. Transfer the PCA extracts to microcentrifuge tubes. e. Neutralize the extracts by adding an appropriate volume of neutralization buffer (e.g., ~175 µL) to bring the pH to ~7.0. f. Centrifuge at 10,000 x g for 5 minutes to pellet the potassium perchlorate precipitate.

5. Anion-Exchange Chromatography a. Prepare anion-exchange columns by packing 1 mL of a 50% slurry of Dowex AG1-X8 resin (formate form). b. Apply the supernatant from the neutralized extracts to the columns. c. Wash the columns with 10 mL of 1 M myo-inositol to remove the free [³H]myo-inositol. d. Elute the glycerophosphoinositol with 10 mL of 5 mM sodium tetraborate/60 mM sodium formate (this step is optional if only total IPs are being measured). e. Elute the total inositol phosphates with 5 mL of 1 M ammonium formate/0.1 M formic acid into scintillation vials.

6. Quantification and Data Analysis a. Add 10 mL of scintillation cocktail to each vial. b. Measure the radioactivity in a liquid scintillation counter. c. The data (in CPM or DPM) represents the amount of [³H]inositol phosphates accumulated. d. Plot the mean CPM against the logarithm of the this compound concentration to generate a dose-response curve. e. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 and Emax values.

Logical Relationships in Data Analysis

Caption: Data Analysis Workflow.

References

Application Notes and Protocols for the Preparation of Milameline Solutions for In Vivo Injection

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milameline is a non-selective muscarinic acetylcholine receptor agonist that has been investigated for its potential in treating cognitive deficits. Proper preparation of this compound solutions for in vivo injection is critical for ensuring experimental reproducibility, accuracy, and animal welfare. These application notes provide a detailed protocol for the preparation of this compound solutions intended for subcutaneous and intraperitoneal administration in preclinical research models.

Data Presentation

The following table summarizes the key quantitative data for the preparation of this compound hydrochloride solutions.

| Parameter | Value | Source(s) |

| Chemical Name | (E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-methyloxime hydrochloride | [1][2] |

| Molecular Formula | C₈H₁₄N₂O·HCl | [1] |

| Molecular Weight | 190.67 g/mol | [1][2] |

| Solubility in Water | Up to 100 mM | |

| Recommended Vehicle | Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline) | |